REACTION_CXSMILES
|
O[C:2]1[C:7](CCC(C)C)=[C:6]([O:13][CH2:14][O:15][CH3:16])[CH:5]=[C:4](OCOC)[C:3]=1[C:21](=[O:23])C>CO>[CH3:16][O:15][CH2:14][O:13][C:6]1[CH:7]=[CH:2][C:3]([CH:21]=[O:23])=[CH:4][CH:5]=1
|
Name
|
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-isopentylacetophenone
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=CC(=C1CCC(C)C)OCOC)OCOC)C(C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 715 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |